molecular formula C26H30N4O4S B14978110 N-(2,5-dimethylphenyl)-2-{4-[4-methyl-3-(methylsulfamoyl)phenyl]-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl}acetamide

N-(2,5-dimethylphenyl)-2-{4-[4-methyl-3-(methylsulfamoyl)phenyl]-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl}acetamide

Cat. No.: B14978110
M. Wt: 494.6 g/mol
InChI Key: ZSWWURAFJWBUKL-UHFFFAOYSA-N
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Description

This compound is characterized by its unique structure, which includes multiple functional groups such as dimethylphenyl, methylsulfamoyl, and tetrahydrophthalazinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-2-{4-[4-methyl-3-(methylsulfamoyl)phenyl]-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl}acetamide typically involves multi-step organic reactions. The initial step often includes the preparation of intermediate compounds through reactions such as Friedel-Crafts acylation, sulfonation, and cyclization. The final step involves the coupling of these intermediates under controlled conditions, such as specific temperatures and pH levels, to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability. Additionally, purification methods like recrystallization and chromatography are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethylphenyl)-2-{4-[4-methyl-3-(methylsulfamoyl)phenyl]-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl}acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Substituting agents: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in various derivatives with modified functional groups.

Scientific Research Applications

N-(2,5-dimethylphenyl)-2-{4-[4-methyl-3-(methylsulfamoyl)phenyl]-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl}acetamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-2-{4-[4-methyl-3-(methylsulfamoyl)phenyl]-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

    N-(2,5-dimethylphenyl)-2-{4-[4-methyl-3-(methylsulfamoyl)phenyl]-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl}acetamide analogs: These compounds have similar structures but with slight modifications in functional groups.

    Other phthalazinone derivatives: Compounds with the phthalazinone core structure but different substituents.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific research applications and potential therapeutic uses.

Properties

Molecular Formula

C26H30N4O4S

Molecular Weight

494.6 g/mol

IUPAC Name

N-(2,5-dimethylphenyl)-2-[4-[4-methyl-3-(methylsulfamoyl)phenyl]-1-oxo-5,6,7,8-tetrahydrophthalazin-2-yl]acetamide

InChI

InChI=1S/C26H30N4O4S/c1-16-9-10-17(2)22(13-16)28-24(31)15-30-26(32)21-8-6-5-7-20(21)25(29-30)19-12-11-18(3)23(14-19)35(33,34)27-4/h9-14,27H,5-8,15H2,1-4H3,(H,28,31)

InChI Key

ZSWWURAFJWBUKL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CN2C(=O)C3=C(CCCC3)C(=N2)C4=CC(=C(C=C4)C)S(=O)(=O)NC

Origin of Product

United States

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